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Compound of Interest
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Cat. No.: B13401964 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Brilacidin (formerly PMX-30063) represents a significant advancement in antimicrobial drug

development. As a synthetic, non-peptidic small molecule, it is the first in a new class of drugs

known as Host Defense Protein (HDP) mimetics, specifically designed to replicate the structure

and function of human defensins.[1][2][3] This guide provides a detailed examination of its

chemical structure, mechanisms of action, and the experimental protocols used for its

characterization, offering a comprehensive resource for the scientific community.

Core Chemical Structure and Properties
Brilacidin is an arylamide foldamer, a structure that provides a stable, non-peptide backbone.[1]

[2] This design allows it to mimic the critical amphiphilic properties of natural antimicrobial

peptides, which are essential for their biological activity, while overcoming the inherent

limitations of peptide-based therapeutics, such as susceptibility to proteolytic degradation.[1][4]

Computationally designed to be smaller and more potent than the natural defensins it

emulates, Brilacidin exhibits enhanced stability and selectivity.[4]

The molecule's structure facilitates its primary mechanism of action: the disruption of microbial

cell membranes.[1][5] Its amphipathic nature, with distinct hydrophobic and charged regions,

allows it to selectively target and integrate into the lipid bilayers of bacterial membranes,

leading to rapid depolarization and cell death.[1][5][6]
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IUPAC Name: N,N'-bis[3-{[5-(carbamimidoylamino)pentanoyl]amino}-2-[(3R)-pyrrolidin-3-

yloxy]-5-(trifluoromethyl)phenyl]pyrimidine-4,6-dicarboxamide[1]

Molecular Formula: C₄₀H₅₀F₆N₁₄O₆[7][8]

Molar Mass: 936.922 g·mol⁻¹[1]

CAS Number: 1224095-98-0[1][7]

Quantitative Data: Antimicrobial and Antiviral
Activity
Brilacidin has demonstrated a broad spectrum of activity against a wide range of pathogens,

including multidrug-resistant bacteria, fungi, and viruses. The following tables summarize key

quantitative data from various studies.

Table 1: Antibacterial Activity (Minimum Inhibitory
Concentration)
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Organism Strain Type MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Reference(s)

Staphylococcus

aureus (MRSA)
Gram-Positive - - [1]

Staphylococcus

epidermidis
Gram-Positive - - [9]

Streptococcus

pneumoniae
Gram-Positive - 1 - 4 [9]

Streptococcus

viridans
Gram-Positive - 8 [9]

Neisseria

gonorrhoeae
Gram-Negative 4 8 [10]

Haemophilus

influenzae
Gram-Negative - 8 [9]

Pseudomonas

aeruginosa
Gram-Negative - 4 [9]

MIC₅₀/₉₀: The minimum concentration of the drug that inhibits the growth of 50%/90% of

isolates.

Table 2: Antiviral Activity Against Human Coronaviruses
(HCoVs)
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Virus Cell Line Assay Type EC₅₀ (µM) IC₅₀ (µM)
Reference(s
)

HCoV-229E VYR Assay
Antiviral

Replication
1.59 ± 0.07 - [11]

HCoV-OC43 VYR Assay
Antiviral

Replication
4.81 ± 0.95 - [11]

HCoV-NL63 VYR Assay
Antiviral

Replication
2.45 ± 0.05 - [11]

SARS-CoV-2

(Pseudovirus)
Multiple

Pseudovirus

Entry
- 12.0 - 23.0 [11]

SARS-CoV-2

(Authentic)
Calu-3

Antiviral

Replication
0.565 - [6][11]

EC₅₀: The concentration of a drug that gives a half-maximal response. IC₅₀: The concentration

of an inhibitor where the response is reduced by half.

Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of

Brilacidin.

Minimum Inhibitory Concentration (MIC) Assay (Broth
Microdilution)
This protocol determines the lowest concentration of an antimicrobial agent that prevents

visible growth of a microorganism.
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Caption: Workflow for MIC determination by broth microdilution.

Detailed Protocol:

Preparation of Brilacidin Dilutions: A stock solution of Brilacidin is prepared in a solvent such

as 0.01% acetic acid with 0.2% bovine serum albumin to prevent binding to plasticware.[12]
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In a 96-well polypropylene microtiter plate, serial twofold dilutions of the stock solution are

performed in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[12]

Preparation of Bacterial Inoculum: Bacterial colonies are suspended in broth to match the

turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final

concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the assay wells.

Inoculation and Incubation: 90 µL of the bacterial inoculum is added to 10 µL of the 10x

serially diluted Brilacidin concentrations in the 96-well plate.[12] The plate is incubated at 35-

37°C for 16-20 hours.

MIC Determination: Following incubation, the plates are visually inspected. The MIC is

recorded as the lowest concentration of Brilacidin that completely inhibits visible bacterial

growth (i.e., the absence of a pellet or turbidity).[12]

Membrane Depolarization Assay
This assay measures the disruption of the bacterial membrane potential, a key indicator of

Brilacidin's mechanism of action.[5][13]

Detailed Protocol:

Bacterial Culture:Staphylococcus aureus is grown to the mid-logarithmic phase.

Treatment: The bacterial culture is treated with varying concentrations of Brilacidin, a positive

control (like the protonophore CCCP), and a negative (untreated) control.[13]

Staining: The membrane potential-sensitive dye, DiOC₂(3), is added to the cultures, which

are then incubated for 15 minutes.[13] This dye exhibits green fluorescence in all cells, but it

aggregates in cells with intact membrane potential, causing a shift to red fluorescence.

Flow Cytometry: The cells are analyzed by flow cytometry, measuring the fluorescence

emission in both the red and green channels.

Data Analysis: Depolarization is quantified by the change in the ratio of red to green

fluorescence. A decrease in this ratio indicates a loss of membrane potential.[13]
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Mechanism of Action and Signaling Pathways
Brilacidin employs a dual-pronged approach, targeting both the pathogen directly and

modulating the host's immune and inflammatory responses.

Direct Antimicrobial Action: Membrane Disruption
The primary bactericidal mechanism of Brilacidin is the rapid disruption of the bacterial cell

membrane.[1][5] This process is initiated by the electrostatic attraction between the cationic

Brilacidin molecule and the negatively charged components of the bacterial membrane.

Brilacidin: Direct Membrane Disruption
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Caption: Brilacidin's direct action on the bacterial cell membrane.
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This interaction leads to membrane depolarization, loss of integrity, and leakage of essential

intracellular contents, ultimately resulting in rapid cell death.[5][10] Studies have shown that

this depolarization effect is comparable to that of the lipopeptide antibiotic daptomycin.[5][14]

Bacterial Stress Response Induction
Transcriptional profiling of Staphylococcus aureus treated with Brilacidin reveals the

upregulation of several two-component signal transduction systems associated with cell

envelope stress.[5][14] This indicates that beyond simple disruption, Brilacidin induces a

significant stress response within the bacterium.
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Caption: Bacterial stress pathways induced by Brilacidin.

Key systems upregulated include VraSR, WalKR, GraSR, and NsaSR, which are involved in

sensing and responding to cell wall damage and antimicrobial peptides.[5][13][14] This

suggests that the bacterium attempts, but ultimately fails, to counteract the damage inflicted by

the drug.

Immunomodulatory and Anti-inflammatory Pathway
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Beyond its direct antimicrobial effects, Brilacidin exhibits immunomodulatory properties by

influencing host cell signaling pathways. One proposed mechanism is the inhibition of

phosphodiesterase 4 (PDE4), an enzyme prevalent in immune cells.[4]

Pro-inflammatory Mediators
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Caption: Brilacidin's anti-inflammatory signaling pathway.

By inhibiting PDE4, Brilacidin leads to an increase in intracellular cyclic AMP (cAMP).[4]

Elevated cAMP levels are known to suppress the production of various pro-inflammatory

cytokines and chemokines, including TNF-α, IL-1β, and IL-6, thereby dampening the

inflammatory response.[4] This dual action makes Brilacidin a promising candidate for treating

conditions where both infection and inflammation are key pathological components.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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